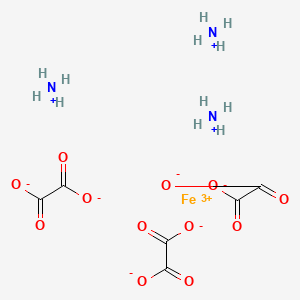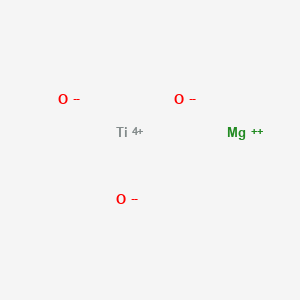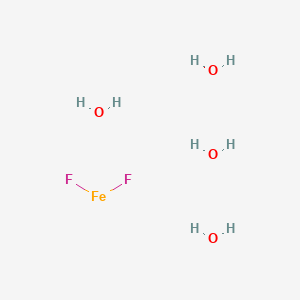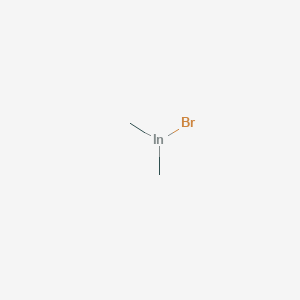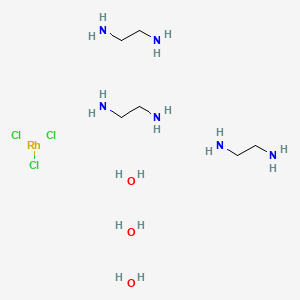
Tris(ethylenediamine)rhodium(III) trichloride trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds such as tris(ethylenediamine)cobalt(III) chloride oxalate trihydrate showcases methods that could potentially apply to the rhodium complex, involving coordination of ethylenediamine ligands to a metal center in an aqueous medium, followed by crystallization (Kirubavathy et al., 2014).
Molecular Structure Analysis
The molecular structure of complexes similar to tris(ethylenediamine)rhodium(III) is characterized by the coordination of ethylenediamine ligands to a central metal atom, forming a distorted octahedral geometry. This arrangement is noted in compounds like bis(ethylenediamine)(phenanthrenequinone diimine)rhodium(III) tribromide trihydrate, where N-Rh-N angles and Rh-N distances provide insights into the structural aspects of these complexes (Schaefer et al., 1992).
Chemical Reactions and Properties
The chemical properties of tris(ethylenediamine)rhodium(III) complexes involve their reactivity with various ligands and the potential for catalytic activity. For example, catalytic racemization studies of tris(ethylenediamine)cobalt(III), platinum(IV), and rhodium(III) halides shed light on the reactivity and interaction of these complexes with other molecules, providing a foundation for understanding the chemical behavior of the rhodium complex (Sen & Fernelius, 1959).
Physical Properties Analysis
The physical properties, including solubility, color change upon heating (thermochromism), and crystallization behavior, are crucial for understanding these complexes. The synthesis and characterization of related compounds provide a basis for deducing the physical characteristics of the rhodium complex, emphasizing the role of ligands and the metal center in determining these properties.
Chemical Properties Analysis
The chemical properties analysis focuses on the complex's reactivity, including ligand substitution reactions, redox behavior, and catalytic activities. The study of similar complexes, such as the photo-ligand-substitution reaction of tris(ethylenediamine)cobalt(III) ion with N-bis(2-hydroxyethyl)dithiocarbamate ion, illustrates the types of reactions these complexes undergo and their potential applications in catalysis and synthesis (Nakashima & Kida, 1977).
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
Tris(ethylenediamine)rhodium(III) trichloride trihydrate is pivotal in the synthesis and characterization of various metal complexes. For instance, the synthesis of tris(ethylenediamine)cobalt(III)chloride oxalate trihydrate was explored, revealing its six coordination through amine nitrogen with distorted octahedral geometry, alongside significant antimicrobial and cytotoxic activity (Jone Kirubavathy et al., 2014). Similarly, tris(ethylenediamine)nickel(II) dichromate complexes have been synthesized and characterized, offering insights into their structural aspects and magnetic properties (Srinivasan et al., 2009).
Material Science and Catalysis
The compound has applications in material science, particularly in the synthesis of high-quality materials. For instance, tris(ethylenediamine) Al(III) Cl3 has been utilized as a single-source precursor for generating bulk AlN and thin films, showcasing the compound's versatility in material synthesis (Chaurasia et al., 2019).
Spectroscopy and Structural Analysis
This compound also plays a role in enhancing spectroscopic studies. The addition of tris(ethylenediamine)chromium(III) chloride as a relaxation agent in 13 C-NMR spectra improved the chemical shift dispersion and elucidated peaks not identifiable without it, highlighting its use in improving spectroscopic analysis (Wilson et al., 2007).
Crystal Engineering and Structural Chemistry
The compound finds significant use in crystal engineering and structural chemistry. The synthesis and analysis of tris(ethylenediamine) complexes offer valuable insights into their crystal structures, offering a deeper understanding of molecular geometry and bonding (Pham et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
ethane-1,2-diamine;trichlororhodium;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H8N2.3ClH.3H2O.Rh/c3*3-1-2-4;;;;;;;/h3*1-4H2;3*1H;3*1H2;/q;;;;;;;;;+3/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSLUQMEKOPKJG-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)N.C(CN)N.C(CN)N.O.O.O.Cl[Rh](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H30Cl3N6O3Rh |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(ethylenediamine)rhodium(III) trichloride trihydrate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

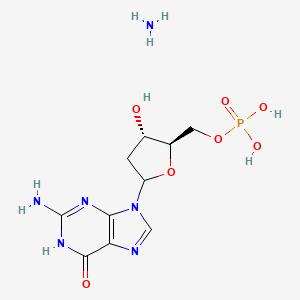
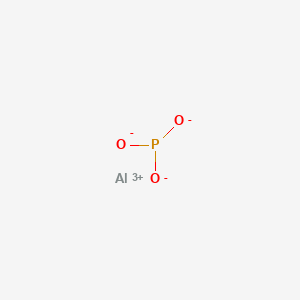
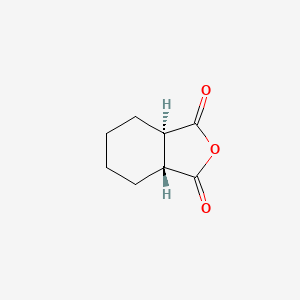
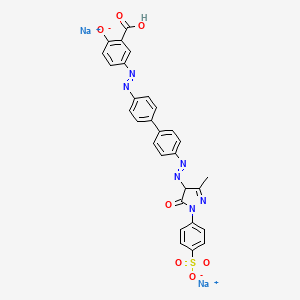
![[(3R,5S,6S,7R,8S,9R,12R,13S,14S,15R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-8-[(2R,4S,5S,6S)-4-methoxy-6-methyl-5-propanoyloxyoxan-2-yl]oxy-5,7,9,12,13,15-hexamethyl-10,16-dioxo-1,11-dioxaspiro[2.13]hexadecan-14-yl] propanoate](/img/structure/B1143716.png)
